

Methyl 6-Chloro-5-iodonicotinate: A Versatile Scaffold for Advanced Synthesis

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Compound of Interest

Compound Name: Methyl 6-Chloro-5-iodonicotinate

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Methyl 6-chloro-5-iodonicotinate has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its synthetic utility, supported by experimental data and detailed protocols for key transformations.

Chemical Properties and Reactivity

Methyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative with the molecular formula $C_7H_5ClINO_2$. The presence of two distinct halogen atoms at positions 5 and 6 of the nicotinic acid backbone is central to its utility. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. This differential reactivity is the cornerstone of its application as a versatile synthetic intermediate.

Core Applications in Cross-Coupling Reactions

The strategic placement of the iodo and chloro substituents allows for a stepwise approach to molecular diversification. The more labile C-I bond can be selectively targeted in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leaving the C-Cl bond intact for subsequent transformations.

Suzuki Coupling

The Suzuki coupling reaction provides a powerful method for the formation of carbon-carbon bonds. **Methyl 6-chloro-5-iodonicotinate** readily participates in Suzuki couplings with a variety of arylboronic acids at the 5-position.

Table 1: Suzuki Coupling of **Methyl 6-chloro-5-iodonicotinate** with Arylboronic Acids

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	90	12	85
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	100	8	92
3	3-Fluorophenylboronic acid	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	16	88

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

To a solution of **Methyl 6-chloro-5-iodonicotinate** (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and 2M aqueous K₂CO₃ (2 mL), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was added. The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The iodo-substituent of **Methyl 6-chloro-5-iodonicotinate** serves as an excellent handle for this transformation.

Table 2: Sonogashira Coupling of **Methyl 6-chloro-5-iodonicotinate** with Terminal Alkynes

Entry	Alkyne	Catalyst	Co-catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	$\text{Pd(PPh}_3)_2\text{Cl}_2$	CuI	Et_3N	THF	60	6	90
2	Ethynyltrimethylsilane	Pd(dppf)Cl_2	CuI	DIPA	DMF	80	8	87
3	Propargyl alcohol	$\text{Pd(PPh}_3)_4$	CuI	Et_3N	Acetonitrile	50	12	82

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

A mixture of **Methyl 6-chloro-5-iodonicotinate** (1.0 mmol), phenylacetylene (1.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a mixture of THF (10 mL) and triethylamine (3 mL) was degassed with argon. The reaction was stirred at 60 °C for 6 hours. After completion, the solvent was removed under vacuum. The residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity of the C-I bond in **Methyl 6-chloro-5-iodonicotinate** allows for its efficient coupling with a range of primary and secondary amines.

Table 3: Buchwald-Hartwig Amination of **Methyl 6-chloro-5-iodonicotinate** with Amines

Entry	Amine	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	Pd ₂ (dba) ₃	Xantphos	CS ₂ CO ₃	Dioxane	110	18	85
2	Morpholine	Pd(OAc) ₂	BINAP	NaOtBu	Toluene	100	12	91
3	Benzylamine	Pd ₂ (dba) ₃	BrettPhos	K ₃ PO ₄	Toluene	110	24	83

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

A mixture of **Methyl 6-chloro-5-iodonicotinate** (1.0 mmol), aniline (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol) in anhydrous dioxane (10 mL) was purged with argon. The reaction mixture was heated to 110 °C for 18 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the desired N-arylated product.

Application in Kinase Inhibitor Synthesis

Substituted nicotinamides are prevalent scaffolds in the development of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. **Methyl 6-chloro-5-iodonicotinate** serves as a valuable starting material for the synthesis of such inhibitors. For instance, derivatives of this building block have been explored as inhibitors of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases.

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this scaffold is depicted below.



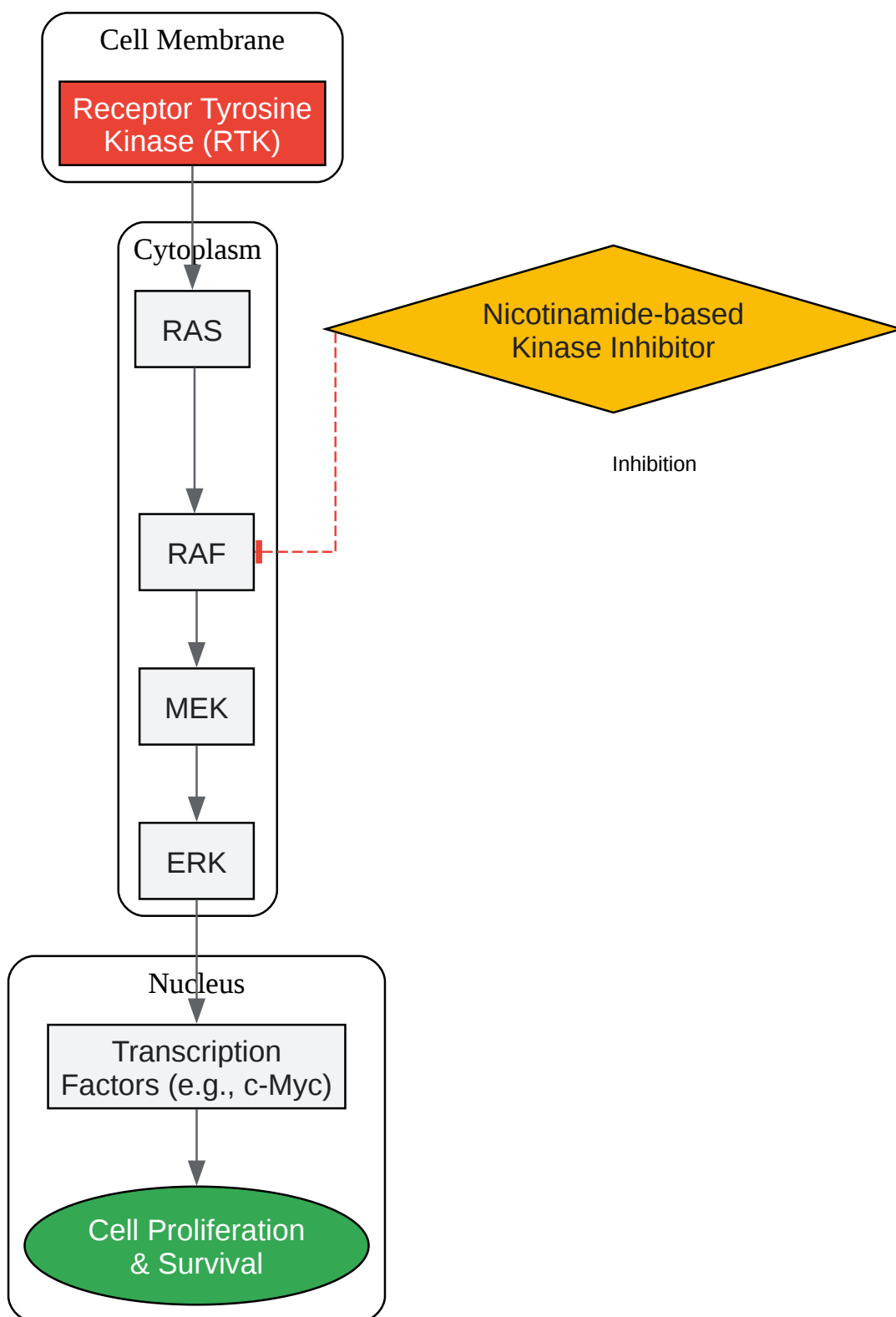
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Caption: Workflow for Kinase Inhibitor Discovery.

Signaling Pathway Context

Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling. As precursors to NAD⁺, they influence the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell cycle control, and apoptosis.^{[1][2][3]} In the context of cancer, dysregulation of these pathways is common. Kinase inhibitors derived from nicotinamide scaffolds can modulate these pathways, for example, by inhibiting kinases that are upstream of critical transcription factors or cell cycle regulators.

The diagram below illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from nicotinamide-based scaffolds.



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Caption: Targeted MAPK/ERK Signaling Pathway.

Conclusion

Methyl 6-chloro-5-iodonicotinate is a highly valuable and versatile building block for organic synthesis. Its differential reactivity at the C-5 and C-6 positions enables the strategic and sequential introduction of various functional groups through well-established cross-coupling methodologies. This attribute makes it particularly attractive for the construction of diverse molecular libraries, especially in the pursuit of novel kinase inhibitors for therapeutic applications. The detailed protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important intermediate.

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